![molecular formula C20H17FN2O3S B11098397 2-{[(2-fluorophenyl)carbonyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11098397.png)

2-{[(2-fluorophenyl)carbonyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

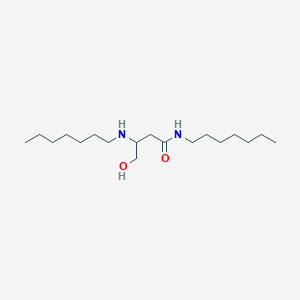

2-{[(2-Fluorphenyl)carbonyl]amino}-N-(Furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxamid ist eine komplexe organische Verbindung, die zur Klasse der Thiophenderivate gehört. Thiophenderivate sind für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie, Materialwissenschaften und industriellen Chemie bekannt .

Herstellungsmethoden

Die Synthese von Thiophenderivaten, einschließlich 2-{[(2-Fluorphenyl)carbonyl]amino}-N-(Furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxamid, umfasst in der Regel Heterocyclisierungsreaktionen. Häufige Synthesewege umfassen die Gewald-Reaktion, die Paal–Knorr-Synthese und die Fiesselmann-Synthese . Diese Methoden beinhalten oft die Kondensation von Schwefel mit α-Methylencarbonylverbindungen und α-Cyanoestern oder die Verwendung von Phosphorpentasulfid als Sulfurierungsmittel . Industrielle Produktionsmethoden können Mikrowellenbestrahlung und spezifische Katalysatoren verwenden, um die Ausbeute und Effizienz zu verbessern .

Chemische Reaktionsanalyse

Thiophenderivate unterliegen verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Kalium-t-butoxid, Acylchloride und heterocyclische Amin-Derivate . Wichtige Produkte, die aus diesen Reaktionen entstehen, sind oft Aminothiophenderivate und 3-Hydroxy-2-thiophencarbonsäurederivate .

Wissenschaftliche Forschungsanwendungen

2-{[(2-Fluorphenyl)carbonyl]amino}-N-(Furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-carboxamid hat wichtige Anwendungen in der wissenschaftlichen Forschung. Es wird bei der Entwicklung von organischen Halbleitern, organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) verwendet . In der pharmazeutischen Chemie weisen Thiophenderivate pharmakologische Eigenschaften wie Antikrebs-, entzündungshemmende, antimikrobielle, antihypertensive und antiatherosklerotische Aktivitäten auf . Sie werden auch als Korrosionsinhibitoren in der industriellen Chemie eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von Thiophenderivaten beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Beispielsweise wirken einige Thiophenderivate als STING (Stimulator von Interferongenen)-Agonisten und lösen die IRF- und NF-κB-Signalwege aus, um Typ-I-Interferone und proinflammatorische Zytokine zu erzeugen . Diese Aktivierung aktiviert die angeborene Immunantwort und entfaltet eine Antitumorwirksamkeit .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FLUOROBENZAMIDO)-N-[(FURAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Fluorobenzamido Moiety: This can be achieved by reacting 2-fluorobenzoic acid with an appropriate amine under amide coupling conditions.

Synthesis of the Furan Derivative: The furan ring can be introduced through a series of reactions involving furan-2-carboxaldehyde and other reagents.

Construction of the Cyclopentathiophene Core: This step involves the cyclization of a suitable thiophene precursor under specific conditions to form the cyclopentathiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-FLUOROBENZAMIDO)-N-[(FURAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the amide group may produce the corresponding amine.

Wissenschaftliche Forschungsanwendungen

2-(2-FLUOROBENZAMIDO)-N-[(FURAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.

Industry: The compound’s properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of 2-(2-FLUOROBENZAMIDO)-N-[(FURAN-2-YL)METHYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Thiophenderivate sind aufgrund ihrer fünfgliedrigen Ringstruktur, die Schwefel enthält, einzigartig. Ähnliche Verbindungen umfassen Indolderivate, die ebenfalls vielfältige biologische Aktivitäten aufweisen . Thiophenderivate zeichnen sich insbesondere durch ihre Anwendungen in der Materialwissenschaft und industriellen Chemie aus . Andere ähnliche Verbindungen umfassen Benzo[b]thiophen-2-carboxamidderivate, die eine STING-agonistische Aktivität gezeigt haben .

Eigenschaften

Molekularformel |

C20H17FN2O3S |

|---|---|

Molekulargewicht |

384.4 g/mol |

IUPAC-Name |

2-[(2-fluorobenzoyl)amino]-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

InChI |

InChI=1S/C20H17FN2O3S/c21-15-8-2-1-6-13(15)18(24)23-20-17(14-7-3-9-16(14)27-20)19(25)22-11-12-5-4-10-26-12/h1-2,4-6,8,10H,3,7,9,11H2,(H,22,25)(H,23,24) |

InChI-Schlüssel |

IXXRQWWPKFLGNJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=CC=CC=C4F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Z)-(2-oxoindolin-3-ylidene)amino]azepane-1-carbothioamide](/img/structure/B11098322.png)

![2-(3-Fluorobenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B11098324.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B11098327.png)

![1-[(Z)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]naphthalen-2-ol](/img/structure/B11098331.png)

![2-bromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}-4-nitrophenyl furan-2-carboxylate](/img/structure/B11098333.png)

![4,4'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11098343.png)

![Benzene-1,4-diyl bis[5-(azepan-1-ylsulfonyl)-2-chlorobenzoate]](/img/structure/B11098351.png)

![5,5'-Diisopropyl-8,8'-bis{({E})-[(4-methoxyphenyl)imino]methyl}-3,3'-dimethyl-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B11098362.png)

![ethyl (2Z)-2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11098376.png)

![ethyl (2E)-5-(4-chlorophenyl)-2-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11098390.png)